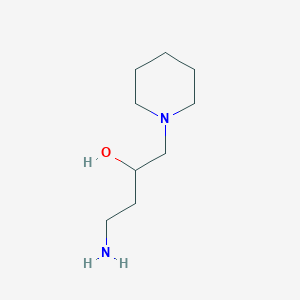

4-氨基-1-(哌啶-1-基)丁烷-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions. For instance, the one-step synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans is achieved through the condensation of 4-piperidinones, 5-pyrazolones, and malononitrile. This reaction can be carried out both chemically and electrochemically, with the latter offering milder conditions and slightly higher yields . This suggests that the synthesis of 4-Amino-1-(piperidin-1-yl)butan-2-ol could potentially be optimized through similar multi-component reactions or electrochemical methods.

Molecular Structure Analysis

The molecular structure of compounds related to 4-Amino-1-(piperidin-1-yl)butan-2-ol is complex, with multiple functional groups influencing their reactivity and stereochemistry. For example, the stereochemistry of the cyclization process in the synthesis of 4-aminotetrahydropyridines depends on the nature of the N-substituent of the imine . This indicates that the molecular structure of 4-Amino-1-(piperidin-1-yl)butan-2-ol, with its piperidine ring and amino group, would also likely exhibit specific stereochemical properties that could affect its reactivity and potential applications.

Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives can be quite diverse. The synthesis of 4-aminotetrahydropyridines involves the imino Diels-Alder reaction, which is a cycloaddition reaction that forms a six-membered ring . This type of reaction is stereoselective and can lead to the formation of 4-piperidone derivatives upon hydrolysis. Therefore, it is plausible that 4-Amino-1-(piperidin-1-yl)butan-2-ol could also participate in similar cycloaddition reactions, potentially leading to a variety of derivatives.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Amino-1-(piperidin-1-yl)butan-2-ol are not directly discussed in the provided papers, we can infer that the presence of functional groups such as the amino and hydroxyl groups would impart certain characteristics. These groups are likely to influence the compound's solubility, boiling and melting points, and its ability to form hydrogen bonds. Additionally, the piperidine ring could contribute to the compound's stability and reactivity, potentially making it a versatile intermediate in organic synthesis.

科学研究应用

高分子科学和药物递送

可降解聚(β-氨基酯): Lynn 和 Langer (2000) 的研究重点是聚(β-氨基酯)的合成和表征,通过将哌啶衍生物添加到 1,4-丁二醇二丙烯酸酯中。这些聚合物可降解为 β-氨基酸和 1,4-丁二醇,显示出作为药物递送系统中的非细胞毒性材料的潜力,特别是由于它们能够与质粒 DNA 形成复合物,表明在基因治疗中的应用 (Lynn & Langer, 2000).

pH 敏感聚合物: Kim 等人 (2005) 通过控制合成过程中的分子量,开发了 pH 敏感和可生物降解的聚合物,该过程包括哌嗪,一种与 4-氨基-1-(哌啶-1-基)丁烷-2-醇结构相关的化合物。这些材料可能与 pH 响应药物载体高度相关,增强靶向药物递送能力 (Kim et al., 2005).

分子传感器

可逆荧光探针: Wang、Ni 和 Shao (2016) 合成了一个可逆荧光探针,结合了 4-氨基-2,2,6,6-四甲基-哌啶-1-醇(4-氨基-1-(哌啶-1-基)丁烷-2-醇的结构类似物),展示了其在活细胞内检测 ClO^(-)/AA 氧化还原循环中的应用。这项研究突出了该化合物在开发用于细胞和分子生物学研究的灵敏工具方面的潜力 (Wang, Ni, & Shao, 2016).

合成化学

手性化合物合成: Marin 等人 (2004) 在对映纯 4-羟基哌啶酸和 4-羟基赖氨酸的合成中利用了哌啶衍生物,突出了 4-氨基-1-(哌啶-1-基)丁烷-2-醇相关化合物在合成复杂手性分子中的作用。这项工作对于开发新型药物和手性催化剂具有重要意义 (Marin et al., 2004).

先进材料

树状三聚氰胺: Sacalis 等人 (2019) 报道了包含哌啶基序的新型树状 G-2 三聚氰胺的合成,展示了哌啶衍生物在构建复杂分子结构中的效用。这些材料在纳米技术和材料科学中具有潜在应用 (Sacalis et al., 2019).

安全和危害

- Toxicity : Evaluate the toxicity profile of 4-Amino-1-(piperidin-1-yl)butan-2-ol.

- Handling Precautions : Provide guidelines for safe handling, storage, and disposal.

8.

未来方向

- Drug Development : Explore potential therapeutic applications based on its pharmacological properties.

- Green Synthesis : Investigate environmentally friendly methods for its synthesis.

- Structure-Activity Relationship (SAR) : Correlate its structure with biological activity.

属性

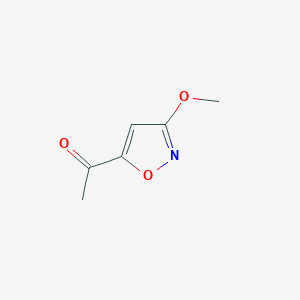

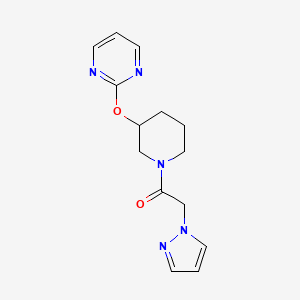

IUPAC Name |

4-amino-1-piperidin-1-ylbutan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c10-5-4-9(12)8-11-6-2-1-3-7-11/h9,12H,1-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOHTWQVTOIXNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(CCN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-(piperidin-1-yl)butan-2-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

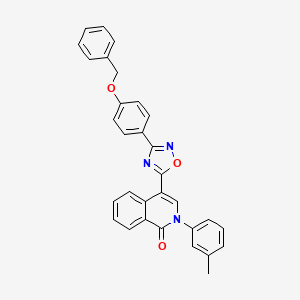

![N-[3-[3-(1,3-benzodioxol-5-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2529285.png)

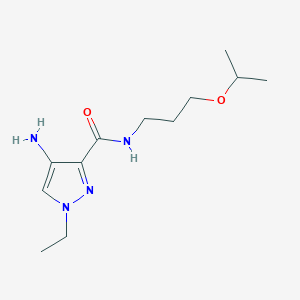

![1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine](/img/structure/B2529287.png)

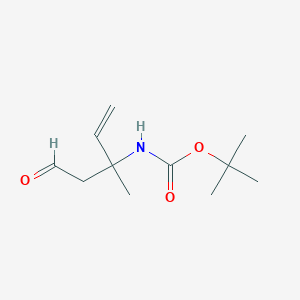

![1-[2-(4-Chlorophenoxy)ethyl]-4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2529288.png)